molecular formula C15H12N4O2 B2555099 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 926240-77-9

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2555099
CAS No.: 926240-77-9
M. Wt: 280.287
InChI Key: RBMIDRFAHQDIRK-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 926240-77-9) is a high-purity pyrazole derivative supplied with a 95% purity level . This compound has a molecular weight of 280.29 g/mol and a molecular formula of C15H12N4O2 . Its structure features three rings and a logP of 3.29, indicating favorable lipophilicity, and a polar surface area of 87 Ų . As a member of the pyrazole chemical family, this compound is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . Recent studies on structurally related pyrazole and pyrazolone derivatives have demonstrated potent antibacterial activity against challenging strains like MRSA (Methicillin-resistant Staphylococcus aureus ) and antifungal activity against Aspergillus niger . The presence of the 4-nitrophenyl group and the phenyl substitution on the pyrazole core makes this compound a valuable scaffold for structure-activity relationship (SAR) studies and for the synthesis of more complex chemical libraries aimed at drug discovery. Researchers should note that this compound requires careful handling. It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. The product should be used only in well-ventilated areas, and users should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-nitrophenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c16-15-10-14(11-6-8-13(9-7-11)19(20)21)17-18(15)12-4-2-1-3-5-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIDRFAHQDIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-nitrophenylhydrazine with 1-phenyl-3-buten-2-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone Intermediate

    • Reactants: 4-nitrophenylhydrazine and 1-phenyl-3-buten-2-one
    • Conditions: Acidic or basic medium
    • Intermediate: Hydrazone
  • Step 2: Cyclization

    • Conditions: Heating or reflux
    • Product: 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

  • Reduction

    • Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
    • Product: 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine
  • Substitution

    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Product: Halogenated derivatives of the pyrazole
  • Oxidation

    • Reagents: Oxidizing agents (e.g., potassium permanganate)
    • Product: Oxidized derivatives of the pyrazole

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: N-bromosuccinimide (NBS) or other halogenating agents

    Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer. Its unique structural properties allow for modifications that enhance therapeutic efficacy. Notably, studies have shown that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine exhibits significant biological activities, including antioxidant and anti-inflammatory effects, making it a candidate for drug development aimed at conditions associated with oxidative stress and inflammation .

Case Study: Anticancer Activity

A recent study explored the anticancer properties of derivatives synthesized from this compound. Researchers synthesized a series of α-aminophosphonates bearing the pyrazole skeleton through a three-component Kabachnik-Fields reaction involving 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. The resulting compounds demonstrated promising antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

Agricultural Chemistry

Agrochemical Formulations

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is utilized in the formulation of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests enhances its value for sustainable agricultural practices. The compound's ability to interact with biological targets such as enzymes and receptors suggests potential applications in developing new agrochemical agents .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods such as chromatography and spectroscopy to detect and quantify nitroaromatic compounds in environmental samples. This application aids in pollution monitoring and environmental assessments, highlighting the compound's versatility beyond medicinal uses .

Material Science

Advanced Materials Development

The properties of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine make it suitable for developing advanced materials, including polymers and coatings that require specific thermal and mechanical characteristics. The compound's structural features contribute to its functionality in material science applications .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into their unique characteristics and applications:

Compound Name Structural Features Unique Aspects
3-Methyl-1-(4-nitrophenyl)-1H-pyrazoleMethyl group substitution on pyrazoleEnhanced lipophilicity
4-AminoantipyrineAmino group instead of nitroKnown analgesic and antipyretic properties
1-(4-Nitrophenyl)-3-methylpyrazoleMethyl substitution at different positionDifferent reactivity profile due to methyl placement
5-Amino-3-(4-nitrophenyl)-1H-pyrazoleAmino group at position fivePotentially different biological activities

This table illustrates how slight modifications to the structure can lead to variations in properties and applications, emphasizing the importance of structural chemistry in drug design and development.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is known to enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-1H-pyrazole
  • 4-nitrophenylhydrazine
  • 1-phenyl-3-buten-2-one

Uniqueness

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both nitrophenyl and phenyl groups enhances its potential for diverse applications in research and industry.

Biological Activity

3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a nitrophenyl group and a phenyl group, contributing to its unique electronic properties and biological activity. Its molecular formula is C15_{15}H13_{13}N3_{3}O2_{2}, with a molecular weight of approximately 280.28 g/mol. The presence of the nitro group enhances its reactivity, making it a valuable scaffold for drug development.

The biological activity of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group increases binding affinity to these targets, facilitating various biological effects. Molecular docking studies suggest that this compound can effectively bind to specific proteins, indicating its potential as a lead compound in drug discovery.

Biological Activities

Research indicates that 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine exhibits several biological activities:

Antioxidant Activity

Studies have shown that the compound possesses significant antioxidant properties, which can help mitigate oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, making it a candidate for treating diseases characterized by inflammation .

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1-(4-nitrophenyl)-1H-pyrazoleMethyl group substitution on pyrazoleEnhanced lipophilicity
4-AminoantipyrineAmino group instead of nitroKnown analgesic and antipyretic properties
1-(4-Nitrophenyl)-3-methylpyrazoleMethyl substitution at different positionDifferent reactivity profile due to methyl placement
5-Amino-3-(4-nitrophenyl)-1H-pyrazoleAmino group at position fivePotentially different biological activities

Study on Antioxidant and Anti-inflammatory Properties

A recent study conducted molecular docking simulations on various pyrazole derivatives, including 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. The results indicated strong antioxidant and anti-inflammatory potential, supporting its application in treating oxidative stress-related diseases .

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of this compound using nanomagnetic catalysts, which enhance reaction efficiency. The pharmacological evaluation indicated promising results in various assays, highlighting its potential in drug development .

Q & A

How can the synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives be optimized using nanocatalysts?

Level: Advanced
Methodological Answer:
Optimization involves evaluating catalyst efficiency, solvent systems, and reaction kinetics. demonstrates the use of Fe₂O₃@SiO₂/In₂O₃ nanocatalysts in DMF under reflux (110°C, 20–30 min), achieving yields of 69–77%. Key steps include:

  • Catalyst Selection: Nanocatalysts enhance surface area and reduce reaction time. Reusability is critical; the catalyst in retained activity after filtration and drying.
  • Solvent Optimization: Polar aprotic solvents like DMF improve solubility of nitroaromatic intermediates.
  • Monitoring: TLC tracks reaction progress, while column chromatography (20% ethyl acetate/benzene) purifies products .

What spectroscopic techniques are critical for characterizing pyrazol-5-amine derivatives, and how can conflicting data be resolved?

Level: Basic
Methodological Answer:
Core techniques include:

  • ¹H/¹³C NMR: Assigns substituent positions. For example, pyrazole-H4 in resonates at δ 7.21–7.42 ppm, while imine C=N appears at ~156 ppm in ¹³C NMR.
  • IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at 1590–1673 cm⁻¹).
  • Mass Spectrometry: Confirms molecular ions (e.g., [M⁺] = 522.79 in ).
    Resolving Contradictions: Cross-validate using X-ray crystallography () or adjust integration parameters for overlapping proton signals .

What strategies are effective in resolving crystallographic data contradictions for pyrazole-based compounds?

Level: Advanced
Methodological Answer:
Contradictions in unit cell parameters or refinement residuals can be addressed by:

  • Software Choice: SHELXL ( ) is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution limits.
  • Validation Tools: Mercury CSD ( ) analyzes packing patterns and void spaces, while ORTEP-III visualizes thermal ellipsoids.
  • Symmetry Adjustments: highlights symmetry code adjustments (e.g., axis translation) to resolve disorder .

How can pyrazole analogs be designed for structure-activity relationship (SAR) studies in anticancer research?

Level: Advanced
Methodological Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups (e.g., -NO₂ in ) to enhance electrophilicity. Replace phenyl with pyridyl () to improve solubility.
  • Bioisosteric Replacement: Substitute 4-nitrophenyl with 4-fluorophenyl () to modulate lipophilicity.
  • In Vitro Testing: Use sea urchin embryo assays ( ) or cancer cell panels (e.g., MDA-MB-231) to evaluate antimitotic activity .

What computational approaches validate the molecular structure and electronic properties of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Predict optimized geometries and HOMO-LUMO gaps. Compare with crystallographic bond lengths (e.g., N1–C2 = 1.344 Å in ).
  • Molecular Docking: uses AutoDock to simulate binding to tubulin or σ₁ receptors. Validate docking poses with experimental IC₅₀ values.
  • Electrostatic Potential Maps: Analyze nitro group charge distribution to predict reactivity .

How can challenges in the purification of nitro-substituted pyrazole derivatives be addressed?

Level: Basic
Methodological Answer:

  • Chromatography: Use silica gel (60–120 mesh) with gradient elution (e.g., 20% ethyl acetate/benzene in ).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
  • HPLC: Employ reverse-phase C18 columns for polar nitro derivatives .

What methodologies are recommended for assessing the biological activity of pyrazol-5-amine derivatives in vitro?

Level: Advanced
Methodological Answer:

  • Antibacterial Assays: Use broth microdilution () to determine MIC values against S. aureus or E. coli.
  • Anticancer Screening: MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculated via nonlinear regression.
  • Enzyme Inhibition: Test carbonic anhydrase inhibition ( ) using spectrophotometric methods (e.g., esterase activity). Correlate results with molecular docking .

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